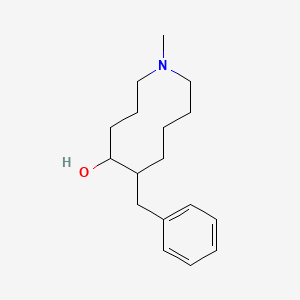![molecular formula C28H51O4- B14577094 3-[(Dodecyloxy)carbonyl]pentadec-4-enoate CAS No. 61475-26-1](/img/structure/B14577094.png)
3-[(Dodecyloxy)carbonyl]pentadec-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dodecyloxy)carbonyl]pentadec-4-enoate is an organic compound with the molecular formula C28H52O4 . This compound is characterized by its long carbon chain and the presence of a carbonyl group, which makes it a member of the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dodecyloxy)carbonyl]pentadec-4-enoate typically involves the esterification reaction between a carboxylic acid and an alcohol. In this case, the carboxylic acid is pentadec-4-enoic acid, and the alcohol is dodecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
3-[(Dodecyloxy)carbonyl]pentadec-4-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other esters.
Scientific Research Applications
3-[(Dodecyloxy)carbonyl]pentadec-4-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological membranes and as a surfactant.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of 3-[(Dodecyloxy)carbonyl]pentadec-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The long carbon chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Hexadecyloxy)carbonyl]pentadec-4-enoate
- 3-[(Octadecyloxy)carbonyl]pentadec-4-enoate
Comparison
Compared to its similar compounds, 3-[(Dodecyloxy)carbonyl]pentadec-4-enoate has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Its specific carbon chain length also influences its melting point and solubility, which can be advantageous in certain applications.
Properties
CAS No. |
61475-26-1 |
|---|---|
Molecular Formula |
C28H51O4- |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
3-dodecoxycarbonylpentadec-4-enoate |
InChI |
InChI=1S/C28H52O4/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27(29)30)28(31)32-24-22-20-18-16-14-12-10-8-6-4-2/h21,23,26H,3-20,22,24-25H2,1-2H3,(H,29,30)/p-1 |
InChI Key |
KJDJCPGAGUEMBZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=O)[O-])C=CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


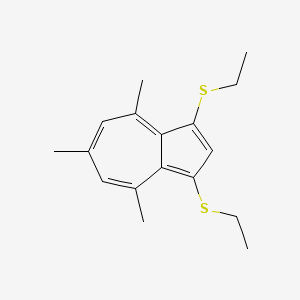
![Methyl 2-[(4-nitrophenyl)acetyl]benzoate](/img/structure/B14577015.png)
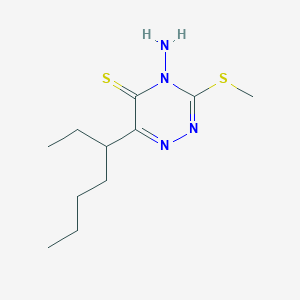
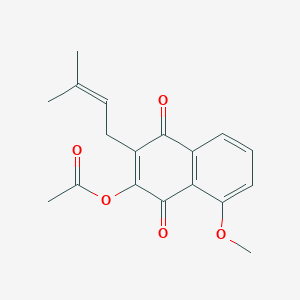
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(N-nitrosoacetamide)](/img/structure/B14577023.png)
![1-Piperidinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester](/img/structure/B14577025.png)
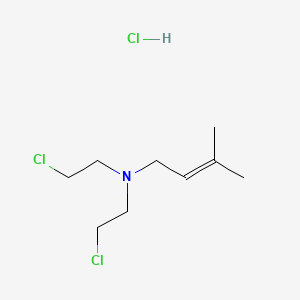
![N-[3,5-Bis(trifluoromethyl)phenyl]-4-chloro-3-oxobutanamide](/img/structure/B14577039.png)
![(2S)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B14577053.png)
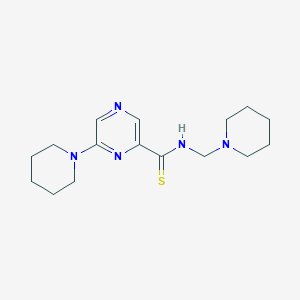
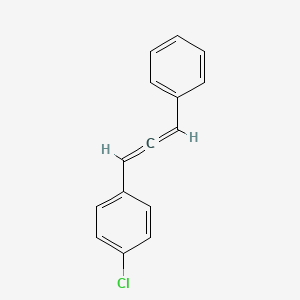
![2-Butyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14577073.png)
![Triphenyl[3-(2-phenylhydrazinylidene)but-1-en-1-yl]phosphanium chloride](/img/structure/B14577080.png)
